molecular formula C7H4O2S B2812637 Thieno[3,2-b]furan-5-carbaldehyde CAS No. 2090223-89-3

Thieno[3,2-b]furan-5-carbaldehyde

Cat. No.: B2812637
CAS No.: 2090223-89-3
M. Wt: 152.17
InChI Key: BFQHBPTXQILGQF-UHFFFAOYSA-N
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Description

Significance of Fused Thiophene-Furan Heterocycles in Modern Organic Synthesis

Fused thiophene-furan heterocycles, the core of thieno[3,2-b]furan-5-carbaldehyde, are prominent structural motifs in a variety of functional organic materials and biologically active compounds. slideshare.netutripoli.edu.ly The combination of a sulfur-containing thiophene (B33073) ring and an oxygen-containing furan (B31954) ring within a single planar structure imparts unique electronic and physical properties. acs.orgmdpi.com

These fused systems are considered promising materials in the realm of organic electronics due to their inherent stability, high planarity, and strong intermolecular π–π stacking interactions, which are crucial for efficient charge transport. mdpi.com Consequently, derivatives of thieno[3,2-b]furan (B2985385) are being explored for their potential in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics. rsc.orgrsc.org The incorporation of a furan ring, in particular, can offer advantages such as good solubility and strong luminescence in the resulting materials. nih.gov

In medicinal chemistry, the furan nucleus is a key component in numerous drugs, and its fusion with a thiophene ring creates a scaffold with the potential for a broad spectrum of biological activities. slideshare.netutripoli.edu.lynih.gov The varied substitution patterns possible on the thieno[3,2-b]furan core allow for the fine-tuning of a molecule's physicochemical properties to enhance drug-receptor interactions. nih.gov

Structural Characteristics and Isomeric Considerations of Thieno[3,2-b]furan Scaffolds

The thieno[3,2-b]furan scaffold consists of a thiophene ring and a furan ring fused along the 'b' face. This particular fusion, denoted as [3,2-b], specifies the connectivity between the two rings. There are other possible isomers of thienofuran, such as thieno[2,3-b]furan (B14668842) and thieno[3,4-b]furan, each with distinct electronic and chemical properties. The thieno[3,2-b]furan isomer is noted for its chemical robustness and offers good selectivity for functionalization. acs.orgnih.gov

The parent thieno[3,2-b]furan is a chemically stable compound that allows for selective chemical modifications. acs.orgnih.gov For instance, electrophilic substitution reactions like bromination tend to occur at the 2-position, while deprotonation followed by reaction with an electrophile occurs selectively at the 5-position. acs.orgnih.gov This predictable reactivity makes the thieno[3,2-b]furan scaffold a versatile platform for constructing more elaborate molecular architectures.

The replacement of a thiophene ring with a furan in analogous fused systems leads to noticeable changes in spectroscopic and physical properties. For example, thieno[3,2-b]furan exhibits a blue-shifted UV-Vis absorption profile compared to thieno[3,2-b]thiophene (B52689). acs.org Furthermore, the intermolecular interactions in thieno[3,2-b]furan are weaker, resulting in a lower boiling point and melting point compared to its dithiophene counterpart. acs.org

Table 1: Comparison of Physical Properties

Compound Boiling Point (°C) Melting Point (°C) Longest Wavelength Absorption (nm)
Thieno[3,2-b]furan 177 -35 247
Thieno[3,2-b]thiophene 228 55 269

This table is generated based on data from Organic Letters, 2009, 11(14), 3144-7. acs.org

Theoretical studies using density functional theory (DFT) and Hartree-Fock (HF) calculations have been employed to understand the stability and reactivity of isomeric benzofused thieno[3,2-b]furans. umich.edu These studies help in predicting the most reactive sites for various chemical transformations.

Strategic Importance of the Aldehyde Functional Group at the 5-Position in Thieno[3,2-b]furan Chemistry

The presence of an aldehyde functional group (-CHO) at the 5-position of the thieno[3,2-b]furan scaffold is of strategic importance for synthetic chemists. Aldehydes are one of the most versatile functional groups in organic synthesis, capable of undergoing a wide array of chemical transformations. libretexts.orgresearchgate.net

The aldehyde group in this compound serves as a key handle for introducing molecular complexity. It can readily participate in a variety of carbon-carbon bond-forming reactions, including:

Wittig reaction: To form alkenes. libretexts.org

Knoevenagel condensation: To create α,β-unsaturated systems.

Grignard and organolithium additions: To generate secondary alcohols.

Reductive amination: To produce amines. libretexts.org

Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of compounds. This versatility allows for the elaboration of the thieno[3,2-b]furan core into a diverse range of derivatives for applications in materials science and medicinal chemistry. For example, heterocyclic aldehydes based on the related thieno[3,2-b]thiophene core have been synthesized and investigated as optical chemosensors for detecting metal ions. mdpi.com The reactivity of the aldehyde group allows for the synthesis of a wide range of more complex compounds with potential applications in these fields. mdpi.com

The synthesis of this compound itself can be achieved through various synthetic routes, often involving the formylation of a pre-functionalized thieno[3,2-b]furan precursor. The strategic placement of the aldehyde at the 5-position leverages the inherent reactivity of this site, making it a valuable and sought-after intermediate in contemporary heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[3,2-b]furan-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S/c8-4-5-3-6-7(10-5)1-2-9-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQHBPTXQILGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1SC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Thieno 3,2 B Furan 5 Carbaldehyde and Its Core System

Strategies for the Construction of the Thieno[3,2-b]furan (B2985385) Core

The construction of the fundamental thieno[3,2-b]furan ring system can be achieved through several synthetic strategies. These methods primarily involve the formation of either the thiophene (B33073) or the furan (B31954) ring onto a pre-existing furan or thiophene precursor, respectively.

Cyclocondensation Approaches Utilizing Functionalized Precursors

Cyclocondensation reactions represent a classical and effective approach for the synthesis of the thieno[3,2-b]furan core. These reactions typically involve the intramolecular or intermolecular condensation of appropriately functionalized furan or thiophene precursors to form the fused bicyclic system.

One notable example of a cyclocondensation strategy that can be adapted for the synthesis of thieno[3,2-b]furan derivatives is the Fiesselmann thiophene synthesis . This reaction involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester in the presence of a base. In the context of thieno[3,2-b]furan synthesis, a suitably substituted furan precursor bearing an acetylenic ester functionality could be reacted with a thioglycolic acid derivative to construct the fused thiophene ring. The reaction proceeds through a series of base-catalyzed conjugate additions, followed by cyclization and tautomerization to yield the aromatic thieno[3,2-b]furan system. For instance, the condensation of a 3-chlorofuran-2-carboxylate with methyl thioglycolate in the presence of a base can lead to the formation of a 3-hydroxythieno[3,2-b]furan-2-carboxylate derivative.

Other established cyclocondensation reactions for the synthesis of thiophenes and furans, such as the Gewald aminothiophene synthesis and the Paal-Knorr furan synthesis , could also be envisioned as potential routes to functionalized thieno[3,2-b]furans, provided that appropriately substituted starting materials are employed.

Transition Metal-Catalyzed Coupling Reactions for Fused Ring Formation

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the efficient construction of complex molecular architectures, including fused heterocyclic systems like thieno[3,2-b]furan. These methods offer high efficiency, functional group tolerance, and regioselectivity.

Palladium-catalyzed intramolecular C–H/C–H activation has emerged as a powerful tool for the synthesis of fused aromatic compounds. In this approach, a suitably designed precursor, such as a 3-aryloxythiophene, undergoes a palladium-catalyzed intramolecular cyclization via the activation of two C-H bonds, one on the thiophene ring and one on the aryl ring, to form the thieno[3,2-b]benzofuran core. This strategy can be extended to the synthesis of the parent thieno[3,2-b]furan system by using a furan ring instead of a benzene (B151609) ring in the precursor. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) trifluoroacetate (Pd(TFA)₂), and an oxidant, like silver acetate (AgOAc).

Substrate Catalyst Oxidant Solvent Temperature (°C) Yield (%) Reference
3-Phenoxythiophene Pd(TFA)₂ AgOAc Propionic Acid 110 75
3-(4-Methoxyphenoxy)thiophene Pd(TFA)₂ AgOAc Propionic Acid 110 82
3-(Naphthalen-2-yloxy)thiophene Pd(TFA)₂ AgOAc Propionic Acid 110 68

Copper-catalyzed intramolecular C–O coupling reactions, often referred to as Ullmann-type reactions, provide an alternative and often more economical approach for the synthesis of furan-fused heterocycles. This method typically involves the intramolecular cyclization of a precursor containing a hydroxyl group and a suitably positioned leaving group, such as a halogen, on adjacent aromatic rings. For the synthesis of the thieno[3,2-b]furan core, a 3-hydroxy-2-halothiophene could be coupled with a furan derivative, or a 2-(thiophen-3-yl)phenol derivative could undergo intramolecular cyclization. An efficient method for the synthesis of benzothieno[3,2-b]benzofurans via an intramolecular dehydrogenative C–H/O–H coupling has been developed, which can be adapted for the synthesis of the thieno[3,2-b]furan core. This reaction proceeds in the presence of a copper catalyst and a base.

Substrate Catalyst Base Solvent Temperature (°C) Yield (%) Reference
2-(Benzo[b]thiophen-2-yl)phenol Cu(OAc)₂ K₂CO₃ 1,4-Dioxane 110 85
2-(Benzo[b]thiophen-2-yl)-4-methylphenol Cu(OAc)₂ K₂CO₃ 1,4-Dioxane 110 91
2-(Benzo[b]thiophen-2-yl)-4-methoxyphenol Cu(OAc)₂ K₂CO₃ 1,4-Dioxane 110 88

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of thieno[3,2-b]furan synthesis, this reaction can be employed to couple a thiophene-based boronic acid or ester with a furan-based halide (or vice versa) to assemble a bi-heterocyclic precursor. This precursor can then undergo a subsequent intramolecular cyclization reaction to form the fused thieno[3,2-b]furan ring system. The Suzuki-Miyaura reaction is typically catalyzed by a palladium complex and requires a base. A one-pot synthesis of benzothieno[3,2-b]benzofurans has been developed based on a regioselective intermolecular Suzuki coupling followed by an intramolecular Ullmann C–O coupling reaction.

Thiophene Derivative Furan Derivative Catalyst Base Solvent Temperature (°C) Yield (%) Reference
2,3-Dibromothiophene 2-Hydroxyphenylboronic acid Pd(PPh₃)₄ K₃PO₄·3H₂O tert-Butanol 90 70 (overall)
2,3-Dibromo-5-chlorothiophene 2-Hydroxyphenylboronic acid Pd(PPh₃)₄ K₃PO₄·3H₂O tert-Butanol 90 65 (overall)
2,3-Dibromo-5-methylthiophene 2-Hydroxyphenylboronic acid Pd(PPh₃)₄ K₃PO₄·3H₂O tert-Butanol 90 68 (overall)

The Stille coupling reaction provides another powerful method for the formation of carbon-carbon bonds between two sp²-hybridized carbon atoms. This reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. For the synthesis of the thieno[3,2-b]furan core, a stannylated thiophene derivative can be coupled with a halogenated furan derivative, or a stannylated furan can be reacted with a halogenated thiophene. The resulting bi-heterocyclic compound can then be cyclized to form the fused ring system. The Stille reaction is known for its tolerance of a wide variety of functional groups.

Organostannane Organic Halide Catalyst Ligand Solvent Temperature (°C) Yield (%) Reference
2-(Tributylstannyl)thiophene 3-Bromofuran Pd(PPh₃)₄ - Toluene 100 75 General Conditions
3-(Tributylstannyl)furan 2-Bromothiophene Pd₂(dba)₃ P(o-tol)₃ THF 80 80 General Conditions
2,5-Bis(trimethylstannyl)thiophene 2,5-Dibromofuran PdCl₂(PPh₃)₂ - DMF 90 Polymerization General Conditions

Installation and Functionalization of the Carbaldehyde Moiety at the 5-Position

Once the thieno[3,2-b]furan core is synthesized, the next crucial step is the introduction of the carbaldehyde group. The electronic nature of the thieno[3,2-b]furan system, being an electron-rich heterocycle, dictates a preference for electrophilic substitution at the α-positions (C2 and C5).

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.

This electrophile then attacks the electron-rich thieno[3,2-b]furan ring in an electrophilic aromatic substitution reaction. Due to the activating nature of both the sulfur and oxygen heteroatoms, the substitution occurs preferentially at the α-positions (C2 and C5), which are electronically equivalent in the unsubstituted core. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

The reaction proceeds as follows:

Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺.

Electrophilic Attack : The thieno[3,2-b]furan attacks the Vilsmeier reagent, leading to the formation of a σ-complex.

Aromatization and Hydrolysis : The intermediate loses a proton to restore aromaticity, and the resulting iminium salt is hydrolyzed during aqueous workup to afford thieno[3,2-b]furan-5-carbaldehyde.

This protocol is generally mild and provides good yields for the formylation of heterocycles like furan, thiophene, and their fused derivatives.

Table 2: Reagents and Conditions for Vilsmeier-Haack Formylation

ReagentRoleTypical Conditions
N,N-Dimethylformamide (DMF)Formyl sourceSolvent and reagent
Phosphorus Oxychloride (POCl₃)Activating agentAdded dropwise at low temperature (e.g., 0 °C)
Thieno[3,2-b]furanSubstrateDissolved in DMF or other suitable solvent
Aqueous Base (e.g., NaHCO₃, NaOH)WorkupUsed to hydrolyze the iminium intermediate and neutralize acid

An alternative and highly regioselective method for introducing a formyl group is through directed metallation, followed by quenching with an appropriate electrophile. This method takes advantage of the acidity of the α-protons in the thieno[3,2-b]furan ring system.

Studies have shown that thieno[3,2-b]furan offers excellent selectivity for functionalization at the 5-position (or the equivalent 2-position) via deprotonation. The process involves treating the thieno[3,2-b]furan with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), typically at low temperatures in an ethereal solvent like tetrahydrofuran (THF). The base selectively abstracts a proton from the C5 position to generate a 5-lithiated thieno[3,2-b]furan intermediate.

This organolithium species is a potent nucleophile and can be trapped by adding a suitable formylating agent. N,N-Dimethylformamide (DMF) is commonly used for this purpose. The lithiated intermediate adds to the carbonyl carbon of DMF, forming a lithium alkoxide adduct. Subsequent aqueous workup hydrolyzes this adduct to furnish this compound with high regioselectivity. This method avoids the potential for di-substitution that can sometimes be observed in electrophilic substitution reactions and is compatible with a variety of functional groups.

Chemical Transformations and Reactivity Studies of Thieno 3,2 B Furan 5 Carbaldehyde

Reactions Involving the Carbaldehyde Functional Group

The aldehyde functional group in thieno[3,2-b]furan-5-carbaldehyde is a key site for various chemical modifications, including condensations, conversions to other functional groups, oxidations, and reductions.

Knoevenagel Condensation and Derivative Formation

The Knoevenagel condensation is a well-established method for forming carbon-carbon bonds. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. This reaction is highly versatile for creating a wide array of derivatives. mdpi.comnih.gov For instance, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates can yield benzylidene malonates, cyclized indenes, and dehydrogenated benzofulvenes, with the product selectivity being dependent on the specific reaction conditions. nih.gov

A proposed mechanism for the Knoevenagel condensation involves the catalyst, such as a mixture of calcium and barium carbonates, acting as a basic heterogeneous catalyst. mdpi.com The calcium ions can function as Lewis acidic sites, coordinating with the carbonyl oxygen of the aldehyde. Simultaneously, the Brønsted basic sites from the carbonate groups abstract a proton from the active methylene compound, generating a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of the aldehyde, leading to the final product. mdpi.com

Table 1: Examples of Knoevenagel Condensation Reactions

Aldehyde Active Methylene Compound Catalyst Product
2-(1-phenylvinyl)benzaldehyde Malonates Piperidine, AcOH Benzylidene malonate

Conversion to Oximes and Subsequent Dehydration to Nitriles

The carbaldehyde group of this compound can be readily converted into an oxime by reaction with hydroxylamine. The resulting oxime can then be dehydrated to yield the corresponding nitrile. This two-step process provides a valuable route to introduce a cyano group into the thieno[3,2-b]furan (B2985385) system.

Oxidation to Thieno[3,2-b]furan-5-carboxylic Acid Derivatives

The aldehyde group can be oxidized to a carboxylic acid. A common method for this transformation is the use of an oxidizing agent in the presence of a suitable solvent and catalyst system. For example, furoates can be oxidized to 5-(alkoxycarbonyl)furan-2-carboxylic acids (ACFC) using oxygen, a saturated organic acid solvent, and a catalyst system at elevated temperatures. google.com The choice of catalyst, such as a cobalt, manganese, and bromine system, can lead to high yields of the desired carboxylic acid. google.com The reaction temperature can be varied to optimize the yield and minimize side reactions like carbon burn. google.com

Table 2: Conditions for the Oxidation of Furoates

Feedstock Product Catalyst System Solvent Temperature Range

Reduction Pathways of the Aldehyde Group

The aldehyde group of this compound can be reduced to a primary alcohol. Thiophene (B33073) itself is susceptible to desulfurization with ring opening when subjected to reduction with Raney Nickel and hydrogen. uobaghdad.edu.iq However, partial reduction of the thiophene ring can be achieved using metals in an acidic medium. uobaghdad.edu.iq

Electrophilic Substitution Reactions on the Thieno[3,2-b]furan Core

The thieno[3,2-b]furan ring system is aromatic and can undergo electrophilic substitution reactions. The position of substitution is influenced by the electronic nature of the fused ring system.

Halogenation Reactions (e.g., Bromination) and Regioselectivity

Theoretical studies on benzofused thieno[3,2-b]furans indicate that electrophilic substitution, such as halogenation, preferentially occurs at the 2-position. sciforum.netresearchgate.net If the substitution continues, the 6-position is the next most likely site of reaction. sciforum.net The mechanism for halogenation of these systems can proceed through an addition-elimination pathway at the C(2)-C(3) double bond. sciforum.netresearchgate.net This regioselectivity is attributed to the stability of the resulting carbocation intermediate. An attack at the C2 position leads to two additional resonance structures, whereas an attack at the C3 position results in only one additional resonance contributor. researchgate.net

For monosubstituted furans and thiophenes, the directing effect of the substituent plays a crucial role. Electron-withdrawing groups like -COOH, -CHO, and -CN deactivate the ring and direct incoming electrophiles to the meta-position (position 4). uobaghdad.edu.iq Conversely, electron-donating groups such as -CH3, -OH, and -NH2 activate the ring and direct incoming electrophiles to the ortho and para positions (positions 2 and 5). uobaghdad.edu.iq

Table 3: Regioselectivity in Electrophilic Substitution of Benzofused Thieno[3,2-b]furans

Reaction Position of Substitution Mechanism

Acylation and Nitration Mechanisms

While specific experimental data on the acylation and nitration of this compound is not extensively documented, the mechanisms can be inferred from the general principles of electrophilic aromatic substitution on heterocyclic compounds.

Acylation: Acylation of aromatic compounds is typically achieved through Friedel-Crafts or Vilsmeier-Haack reactions. In the case of electron-rich heterocycles like thieno[3,2-b]furan, milder conditions are often necessary to avoid polymerization or degradation of the starting material. The Vilsmeier-Haack reaction, which utilizes a less Lewis-acidic electrophile, is a common method for the formylation and acylation of such systems. The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium species, which is then attacked by the electron-rich aromatic ring. The resulting intermediate is subsequently hydrolyzed to yield the acylated product.

Nitration: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Given the reactivity of the thieno[3,2-b]furan ring, milder nitrating agents, such as acetyl nitrate, may be employed to control the reaction and prevent side reactions. The mechanism involves the attack of the π-electron system of the heterocycle on the nitronium ion, followed by deprotonation to restore aromaticity.

Directing Effects of Existing Substituents on Electrophilic Attack

The regiochemical outcome of electrophilic substitution on this compound is governed by the interplay of the inherent reactivity of the heterocyclic system and the directing effect of the aldehyde substituent.

The thieno[3,2-b]furan nucleus itself directs electrophilic attack to the α-positions, namely C2 and C5. sciforum.net However, the 5-carbaldehyde group is an electron-withdrawing group and acts as a meta-director. pearson.comdoubtnut.com This means it deactivates the positions ortho and para to it (in this case, the C6 and C4 positions are not on the aromatic rings, and the C3a and C6a are bridgehead positions). Therefore, the aldehyde group at C5 will direct incoming electrophiles towards the C3 and, to a lesser extent, the C2 positions of the thieno[3,2-b]furan ring system.

Considering both the inherent reactivity of the ring and the directing effect of the substituent, electrophilic attack is most likely to occur at the C2 position, as this position is activated by the heterocyclic system and less deactivated by the distant aldehyde group compared to the C3 position. The C3 position would be the second most likely site of attack.

Nucleophilic Reactivity and Metallation of the Thieno[3,2-b]furan System

The presence of the electron-withdrawing aldehyde group can also influence the nucleophilic reactivity of the thieno[3,2-b]furan system, particularly in metallation reactions.

Site-Selective Lithiation and Subsequent Reactions

Lithiation is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. The position of metallation is highly dependent on the directing effects of the substituents present on the ring. In the case of this compound, two main factors will influence the site of lithiation: the acidity of the α-protons to the sulfur and oxygen heteroatoms and the directing effect of the aldehyde group.

Generally, lithiation of thiophene and furan (B31954) derivatives occurs preferentially at the α-position to the heteroatom due to the inductive effect of the heteroatom which increases the acidity of the adjacent protons. In the thieno[3,2-b]furan system, this would favor lithiation at the C2 and C6 positions. However, the aldehyde group at C5 can act as a directed metalation group (DMG), promoting lithiation at the adjacent C6 position through coordination with the organolithium reagent.

Therefore, it is plausible that treatment of this compound with a strong base like n-butyllithium could lead to a mixture of lithiated species, with a significant preference for lithiation at the C6 position due to the directing effect of the carbonyl group. Subsequent reaction of this lithiated intermediate with various electrophiles would allow for the introduction of a wide range of functional groups at this position. For instance, reaction with alkyl halides, carbonyl compounds, or silyl (B83357) chlorides would yield the corresponding 6-substituted derivatives.

It is important to note that the aldehyde group itself is susceptible to nucleophilic attack by the organolithium reagent. To avoid this, protection of the aldehyde group as an acetal (B89532) prior to lithiation may be necessary for achieving clean and selective functionalization of the heterocyclic core.

Computational Chemistry and Theoretical Studies on Thieno 3,2 B Furan Systems

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals is fundamental to a molecule's stability and reaction preferences. Analysis of the electronic structure of thieno[3,2-b]furan (B2985385) systems reveals key features that govern their chemical behavior. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE_H-L) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity. umich.edu

In studies of model benzofused thieno[3,2-b]furan systems, the shapes and energies of these frontier orbitals have been determined. researchgate.netumich.edu For both benzothieno[3,2-b]furan and thieno[3,2-b]benzofuran, the HOMO is predominantly localized on the C(2) atom of the heterocyclic system. umich.edusemanticscholar.org This concentration of electron density suggests that the C(2) position is the most probable site for electrophilic attack, a finding that aligns with experimental observations. researchgate.netumich.edu The LUMO, in contrast, is distributed more broadly across the molecule. umich.edu

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is often used as a simple measure of kinetic stability. umich.edu For instance, calculations on isomeric systems show that thieno[3,2-b]benzofuran has a larger HOMO-LUMO gap compared to benzothieno[3,2-b]furan, indicating its greater stability and lower reactivity. umich.edu

Table 1: Calculated Frontier Molecular Orbital (FMO) Energies (in Hartrees) for Isomeric Benzofused Thieno[3,2-b]furans. umich.edu
CompoundMethodE_HOMOE_LUMOΔE (H-L)
Benzothieno[3,2-b]furanHF/6-311G-0.2910.0460.337
B3LYP/6-311G-0.211-0.0540.157
Thieno[3,2-b]benzofuranHF/6-311G-0.3010.0410.342
B3LYP/6-311G-0.218-0.0510.167

Theoretical studies on benzofused thieno[3,2-b]furans show that the π-electron system is delocalized across the rings. umich.edusciforum.net However, the extent of this delocalization and the resulting aromaticity can differ between isomers. For example, computational analysis indicates that the heterocyclic system in thieno[3,2-b]benzofuran is more aromatic and stable than its isomer, benzothieno[3,2-b]furan. researchgate.netsemanticscholar.org This is supported by analyses of bond order uniformity and calculated energy differences. researchgate.netumich.edu A more uniform bond order throughout the ring system is indicative of greater π-electron delocalization and higher aromaticity. umich.edu In contrast, systems with more localized double-bond character, such as the C(2)=C(3) bond in benzothieno[3,2-b]furan, are considered less aromatic and more reactive. umich.edusemanticscholar.org

Quantum Chemical Descriptors for Reactivity Prediction

Beyond FMO analysis, a range of quantum chemical descriptors derived from DFT can quantify and predict the reactivity of molecules with high accuracy. chemrxiv.org

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons changes. chemrxiv.org For predicting reactivity towards electrophiles, the condensed Fukui function for electrophilic attack (f_k^-) is particularly useful. It identifies the sites most susceptible to losing an electron, i.e., the most nucleophilic centers. researchgate.netchemrxiv.org

Calculations performed on benzofused thieno[3,2-b]furan isomers consistently show that the largest value for the Fukui function for electrophilic attack is found at the C(2) atom. umich.edusciforum.net This provides strong theoretical evidence that C(2) is the most reactive site for electrophilic substitution, which is in excellent agreement with experimental findings. researchgate.netresearchgate.net

Table 2: Calculated Condensed Fukui Functions for Electrophilic Attack (f_k^-) at Key Atoms of Isomeric Benzofused Thieno[3,2-b]furans (B3LYP/6-311G*). umich.edu
CompoundAtomf_k^-
Benzothieno[3,2-b]furanC(2)0.364
C(3)0.065
C(6)0.062
Thieno[3,2-b]benzofuranC(2)0.288
C(3)0.007
C(6)0.067

Chemical Potential (μ) : Represents the tendency of electrons to escape from the system. A higher chemical potential (less negative) indicates a greater tendency to donate electrons.

Molecular Hardness (η) : Defined as half the HOMO-LUMO energy gap, it measures the resistance to a change in electron configuration. umich.edu Harder molecules are generally less reactive. umich.edu

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a more powerful electrophile.

These descriptors are invaluable for comparing the stability and reactivity of different molecules. researchgate.net For instance, the calculated higher hardness and lower chemical potential for thieno[3,2-b]benzofuran compared to its isomer confirm its lower reactivity and greater stability. umich.edu

Table 3: Global Reactivity Descriptors (in Hartrees) for Isomeric Benzofused Thieno[3,2-b]furans (B3LYP/6-311G*). researchgate.netumich.edu
DescriptorBenzothieno[3,2-b]furanThieno[3,2-b]benzofuran
Chemical Potential (μ)-0.133-0.135
Molecular Hardness (η)0.0790.084
Electrophilicity Index (ω)0.1110.108

Visualizing reactivity across a molecule's surface provides an intuitive way to predict reaction sites.

Molecular Electrostatic Potential (MEP) : The MEP surface maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are attractive to electrophiles, while regions of positive potential (blue) are electron-poor. researchgate.netnih.gov For thieno[3,2-b]furan systems, MEP surfaces clearly show that the most negative potential is located over the heterocyclic rings, particularly near the C(2)=C(3) bond region, identifying it as the center for electrophilic attack. semanticscholar.orgresearchgate.net

Local Ionization Energy (I(r)) : This descriptor maps the energy required to remove an electron from any point on the molecular surface. umich.edu Regions with the lowest ionization energy (also colored red) are the most susceptible to electrophilic attack. researchgate.net Studies on benzofused thieno[3,2-b]furans show that the lowest local ionization energy values are found over the C(2)=C(3) bond, which again points to the high reactivity of this site. semanticscholar.orgresearchgate.net

Both MEP and I(r) surfaces provide a detailed, three-dimensional picture of reactivity that complements the findings from FMO and Fukui function analyses, confirming that the C(2) position is the primary site for electrophilic reactions. researchgate.netumich.edusemanticscholar.org

Mechanistic Insights into Chemical Reactions

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms involving thieno[3,2-b]furan systems. Through the application of theoretical models, researchers can map out potential energy surfaces, characterize transient species, and understand the energetic factors that govern the course of a chemical transformation. These studies offer insights that are often difficult to obtain through experimental methods alone, providing a molecular-level understanding of reactivity.

Theoretical and experimental studies on benzofused thieno[3,2-b]furan systems reveal a fascinating duality in their reactivity towards electrophiles, with the operative mechanism being highly dependent on the specific isomeric structure. sciforum.net The two primary competing pathways are the classical aromatic electrophilic substitution (SEAr) and an electrophilic addition-elimination mechanism. sciforum.netresearchgate.net

Computational analyses, particularly using Density Functional Theory (DFT), have been instrumental in explaining these divergent pathways. sciforum.netresearchgate.net The key distinction arises from the degree of aromaticity and the electronic nature of the C(2)-C(3) bond in the isomeric forms, namely benzothieno[3,2-b]furan and thieno[3,2-b]benzofuran.

In the case of benzothieno[3,2-b]furan , theoretical calculations suggest it behaves structurally like an aromatic benzothiophene (B83047) moiety substituted with a vinylic C(2)-C(3) double bond. sciforum.netresearchgate.net This localization of the double bond means the system can react like an olefin. Consequently, electrophilic attack, such as halogenation, preferentially proceeds via an addition-elimination mechanism . sciforum.netresearchgate.net This mechanism involves the initial addition of the electrophile across the C(2)-C(3) bond to form a transient intermediate, which then eliminates a group to restore the heterocyclic system. researchgate.net Experimental evidence supports this, as the unstable trans-2,3-dibromo intermediate has been successfully trapped and identified. researchgate.net

Conversely, for thieno[3,2-b]benzofuran , computational studies indicate a more delocalized π-electron system, conferring greater aromatic stability to the molecule. sciforum.netresearchgate.net Analysis of its bond order, electrostatic potential, and local ionization energy surfaces reveals a stable aromatic system between the benzene (B151609) and thiophene (B33073) rings. sciforum.net This increased aromatic character makes the addition-elimination pathway less favorable. Instead, this isomer is predicted to undergo electrophilic substitution via the classical aromatic electrophilic substitution (SEAr) mechanism . sciforum.net This pathway involves the formation of a resonance-stabilized carbocation (a sigma complex) followed by the loss of a proton from the C(2) position to restore aromaticity. sciforum.netresearchgate.net

Both experimental and theoretical results consistently show that the C(2) position is the most reactive site for electrophilic attack in both isomers. sciforum.net

Table 1: Mechanistic Pathways in Electrophilic Substitution of Isomeric Benzofused Thieno[3,2-b]furans

IsomerPredicted Dominant MechanismRationale from Theoretical Studies
Benzothieno[3,2-b]furanAddition-EliminationStructurally analogous to an aromatic system with a reactive vinylic C(2)-C(3) bond. sciforum.netresearchgate.net
Thieno[3,2-b]benzofuranAromatic Electrophilic Substitution (SEAr)Possesses a more delocalized π-electron surface, resulting in a more stable and aromatic system. sciforum.netresearchgate.net

A deeper understanding of a reaction mechanism requires moving beyond the static picture of reactants and products to explore the potential energy surface that connects them. A critical aspect of this exploration is the characterization of transition states (TS), which are the highest energy points along the minimum energy reaction path. A transition state represents the fleeting molecular configuration at the peak of the energy barrier that must be overcome for a reaction to proceed.

In the context of thieno[3,2-b]furan reactions, computational studies employ methods like DFT to locate and characterize these transition state structures. For instance, a theoretical investigation into the electrophilic bromination of thieno[3,2-b]benzofuran involved the examination of all stationary points on the potential energy surface, which includes reactants, products, intermediates, and the transition states connecting them. Such calculations are fundamental to determining the activation energy of a reaction, which dictates its rate.

Once a transition state has been successfully located and verified (typically by confirming it has exactly one imaginary vibrational frequency), Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation maps the reaction pathway downhill from the transition state, connecting it to the preceding reactant (or intermediate) and the subsequent product (or intermediate). This provides a dynamic visualization of the reaction, showing the precise geometric changes the molecule undergoes as the transformation occurs. While detailed IRC analyses for electrophilic substitution on thieno[3,2-b]furan systems are not extensively detailed in the surveyed literature, the calculation of potential energy surfaces for these reactions has been noted as an area of interest for a more complete understanding of the mechanism. sciforum.net

The general procedure for such an analysis would involve:

Locating the Transition State: Using quantum chemical software to find the saddle point on the potential energy surface for the specific reaction step (e.g., the attack of the electrophile).

Frequency Calculation: Confirming the located structure is a true transition state by ensuring it has one and only one imaginary frequency, corresponding to the motion along the reaction coordinate.

IRC Calculation: Initiating the IRC calculation from the transition state structure to trace the path to the connected energy minima (reactants and products), thereby confirming the TS connects the desired species.

Chemical reactions are rarely performed in the gas phase; they typically occur in a solvent, which can significantly influence reaction rates and mechanisms. Computational chemistry accounts for these environmental effects using various solvent models. For thieno[3,2-b]furan systems, theoretical studies have incorporated solvent effects to provide more accurate and realistic descriptions of their properties and reactivity.

The Self-Consistent Reaction Field (SCRF) theory is a common approach where the solvent is modeled as a continuous medium with a specific dielectric constant, rather than as individual molecules. This continuum model effectively captures the bulk electrostatic effects of the solvent on the solute. Specific implementations of this theory include the Onsager model and the more sophisticated Polarizable Continuum Model (PCM) .

Theoretical studies on isomeric benzofused thieno[3,2-b]furan compounds have utilized these models to investigate solvent effects. By performing calculations at different levels of theory (e.g., B3LYP/6-311++G**), researchers can compare the geometries, stabilities, and vibrational spectra of these molecules in the gas phase versus in a solvent environment. This allows for a quantitative assessment of how the solvent alters the potential energy surface and, by extension, the reaction pathways and barriers.

Table 2: Computational Models Used to Study Solvent Effects on Thieno[3,2-b]furan Systems

Model TypeMethodDescriptionApplication
Continuum SolvationSelf-Consistent Reaction Field (SCRF)Treats the solvent as a continuous dielectric medium surrounding the solute molecule.Investigating the influence of the bulk solvent environment on the structural and vibrational properties of benzofused thieno[3,2-b]furans.
Onsager ModelA specific SCRF model that places the solute in a spherical cavity within the dielectric continuum.Used as part of SCRF investigations into solvent effects on thieno[3,2-b]furan isomers.
Polarizable Continuum Model (PCM)An advanced SCRF model that creates a more realistic, molecule-shaped cavity for the solute.Employed to study solvent effects on the geometries and vibrational spectra of benzofused thieno[3,2-b]furans.

Applications of Thieno 3,2 B Furan 5 Carbaldehyde and Its Derivatives in Advanced Materials and Chemical Synthesis

Building Blocks for Organic Electronics and Optoelectronics

The inherent properties of the thieno[3,2-b]furan (B2985385) scaffold, such as its planar structure and potential for extensive π-conjugation, make it an attractive core for designing a variety of functional organic materials. These materials are at the forefront of research in next-generation electronic and optoelectronic devices.

Organic Semiconductors for Thin-Film Devices

Thieno[3,2-b]furan-5-carbaldehyde serves as a crucial precursor for the synthesis of advanced organic semiconductors. Its derivatives are being explored for their potential in thin-film transistors (TFTs), which are fundamental components of modern electronics. For instance, new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and utilized as solution-processable small molecular organic semiconductors. mdpi.comresearchgate.net These materials, when incorporated into bottom-gate/top-contact organic field-effect transistors (OFETs), have demonstrated p-channel behavior with notable hole mobility and high current on/off ratios. mdpi.com The performance of these devices is closely linked to the morphology of the thin films, where factors like grain size and interconnectivity play a critical role in charge transport characteristics. mdpi.com

Research has also focused on developing V-shaped thieno[3,2-f:4,5-f′]bis polyu.edu.hkbenzothiophene (B83047) (TBBT-V) semiconductors, which are solution-processable and exhibit high carrier mobilities. researchgate.net The introduction of various substituents allows for the fine-tuning of their properties, leading to optimized ionization potentials and enhanced performance in single-crystalline films. researchgate.net

Active Components in Organic Field-Effect Transistors (OFETs)

Derivatives of this compound are key components in the active layers of OFETs. The molecular structure of these organic semiconductors dictates their packing in the solid state, which in turn influences the charge carrier mobility of the device. Thieno[3,2-b]thiophene-based oligomers, for example, have been synthesized and have shown promising FET performance. psu.edursc.org These oligomers can exhibit ordered film morphologies, which are crucial for efficient charge transport. psu.edursc.org

The introduction of different functional groups to the thieno[3,2-b]furan core allows for the tuning of electronic properties. For instance, donor-acceptor (D-A) type organic semiconductors incorporating a furan (B31954) unit have demonstrated respectable charge transport properties, proving that furan is a promising building block for OFETs. rsc.org The performance of these OFETs is dependent on the molecular orbital energies, geometry, and packing of the molecules. rsc.org Furthermore, novel organic semiconductors based on phenyl and phenylthienyl derivatives have been synthesized and characterized for their use in organic thin-film transistors (OTFTs), exhibiting p-channel characteristics. nih.gov

Table 1: Performance of OFETs based on Thieno[3,2-b]furan Derivatives

Semiconductor MaterialDevice ConfigurationHole Mobility (μ)On/Off RatioReference
Benzo[b]thieno[2,3-d]thiophene (BTT) derivativeBottom-gate/top-contact0.005 cm²/Vs> 10⁶ mdpi.com
Thieno[3,2-b]thiophene-based oligomer (HT2TT)Vacuum sublimated film0.025 cm²/Vs1.2 x 10³ psu.edu
Furan-substituted benzothiadiazoleBottom-gate bottom-contact0.0122 cm²/VsN/A rsc.org
Phenyl and phenylthienyl derivativesTop-contact/bottom-gate1.7 x 10⁻⁵ cm²/Vs10²–10⁴ nih.gov
2,6-DADTTSingle crystal1.26 cm²/Vs> 10⁶ nih.gov

Photosensitizers and Dyes in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Thieno[3,2-b]furan derivatives are extensively used in the development of photosensitizers and dyes for solar energy conversion technologies like OPVs and DSSCs. In DSSCs, organic dyes with a donor-π-acceptor (D-π-A) structure are crucial for light harvesting and electron injection. The thieno[3,2-b]thiophene (B52689) moiety often serves as the π-linker in these dyes, facilitating intramolecular charge transfer. polyu.edu.hkbohrium.com

For example, six D-π-A organic dyes based on a thieno[3,2-b]thiophene π-linker have been synthesized and characterized, achieving a power conversion efficiency (PCE) of 5.25% in DSSCs. polyu.edu.hkbohrium.com The performance of these dyes is influenced by factors such as the length of alkyl chains and the nature of the donor and acceptor groups. polyu.edu.hkbohrium.com Similarly, thieno[3,2-b]indole-based dyes have also been investigated as photosensitizers for DSSCs. researchgate.net

Emissive Materials in Organic Light-Emitting Diodes (OLEDs)

The unique photoluminescent properties of thieno[3,2-b]furan derivatives make them promising candidates for emissive materials in OLEDs. These materials can be designed to emit light across the visible spectrum, including the challenging blue region.

A donor-π-acceptor (D-π-A) type compound, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene π-conjugated linker, has been successfully used as an emitter in a solution-processed OLED. beilstein-journals.orgbeilstein-archives.org This material exhibited a high fluorescence quantum yield and resulted in an OLED with good power, current, and external quantum efficiencies. beilstein-journals.orgbeilstein-archives.org

Furthermore, the oxidation of benzo americanelements.comrsc.orgthieno-[3,2-b]benzofurans (BTBFs) to form benzo americanelements.comrsc.orgthieno-S,S-dioxide-[3,2-b]benzofurans (BTOBFs) leads to a significant red shift in emission and a substantial increase in fluorescence quantum yields. rsc.orgresearchgate.net This strategy has been used to develop blue to green emitters for high-performance OLEDs. rsc.org By introducing strong electron-donating groups into the BTOBF structure, the electronic properties can be further tuned, leading to improved hole mobility and enhanced device performance. rsc.org

Table 2: Performance of OLEDs based on Thieno[3,2-b]furan Derivatives

Emissive MaterialEmission ColorMax. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)Reference
DMB-TT-TPAGreen10.64.61 beilstein-journals.orgbeilstein-archives.org
F-BTOBFBlueN/A0.72 rsc.org
2-NPhCz-BTOBFN/AN/A5.82 rsc.org
BTBF-DPhBlue2.964.23 researchgate.net

Development of Charge Transport (Hole Transport) Materials

The electron-rich nature of the thieno[3,2-b]furan core makes its derivatives suitable for use as hole transport materials in various organic electronic devices. Efficient hole transport is crucial for the performance of devices like OFETs and OPVs.

Derivatives of dithieno[3,2-b:2′,3′-d]thiophene have been designed and synthesized, showing excellent properties for hole transport. nih.gov Single crystal studies of these materials reveal a classical herringbone packing and multiple intermolecular interactions, which are conducive to charge transport. nih.gov OFETs based on single crystals of these materials have demonstrated high hole mobilities. nih.gov

The introduction of strong electron-donating groups, such as a triphenylamino group, into benzo americanelements.comrsc.orgthieno-S,S-dioxide-[3,2-b]benzofurans has been shown to significantly improve hole mobility. rsc.org This highlights the versatility of the thienofuran scaffold in designing materials with tailored charge transport properties. Triphenylamine itself is known for its excellent hole-transport properties and its ability to suppress dye aggregation due to its nonplanar structure. nih.gov

Fabrication of Conjugated Polymers and Oligomers

This compound and its related compounds are valuable monomers for the synthesis of conjugated polymers and oligomers. These materials combine the processability of polymers with the electronic properties of conjugated systems.

A series of soluble thieno[3,2-b]thiophene (TT) oligomers with alternating TT and bithiophene or fluorene (B118485) architectures have been synthesized for FET applications. psu.edursc.org These oligomers exhibit good solubility and thermal stability. psu.edu The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions like Stille or Suzuki coupling. rsc.org

Furthermore, furan-based conjugated polymers have been synthesized using oligofurans as building blocks through an efficient C–H arylation method. rsc.org This approach allows for the tuning of the polymers' bandgaps by adjusting the length of the oligofuran building blocks. rsc.org In the context of polymer solar cells, two-dimensional donor-acceptor conjugated copolymers consisting of a benzo[1,2-b:4,5-b′]dithiophene derivative and thieno[3,2-b]thiophene have been designed and synthesized, demonstrating the importance of side-chain engineering in optimizing device performance. mdpi.com

Synthetic Intermediates and Precursors for Complex Heterocyclic Structures

The thieno[3,2-b]furan core is a valuable scaffold in synthetic chemistry. The presence of the aldehyde at the 5-position allows for a variety of chemical transformations, enabling the construction of more elaborate molecular architectures. nih.gov

This compound is a key starting material for synthesizing π-extended heteroacenes, which are of significant interest for applications in organic electronics. nih.govnih.gov These larger, fused aromatic systems often exhibit desirable semiconductor properties. For instance, derivatives like benzothieno[3,2-b]benzofurans (BTBFs) are constructed from precursors that can be derived from thienofuran aldehydes. nih.govresearchgate.net

The synthetic utility is demonstrated in the construction of N,O,S-heteroacenes, such as 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles (BFTIs). nih.gov The synthesis often involves multi-step sequences where the aldehyde group is transformed into another functional group, like a nitrile, which then participates in cyclization reactions to build the extended fused system. nih.gov These complex heteroacenes are investigated for their potential use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.govnih.gov The related thieno[3,2-b]thiophene-based dimers have also been synthesized and shown to act as p-channel organic semi-conductors. rsc.org

Table 1: Examples of Heteroacenes Derived from Thienofuran/Thienothiophene Precursors

Precursor Type Resulting Heteroacene Potential Application
3-Chlorobenzofuran-2-carbaldehydes 6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indoles (BFTIs) nih.gov Organic Electronics nih.gov
Thieno[3,2-b]furan Benzothieno[3,2-b]benzofurans (BTBFs) nih.govresearchgate.net OLEDs, OFETs nih.gov
Thieno[3,2-b]indole D–π–A molecules for solar cells rsc.org Perovskite Solar Cells rsc.org

The aldehyde functionality of this compound is pivotal for its role in supramolecular chemistry. Aldehydes are highly versatile and can readily participate in reactions like condensation or the formation of Schiff bases. While specific research on this compound in supramolecular assemblies is emerging, the closely related thieno[3,2,-b]thiophene-2-carbaldehyde is noted for its utility in this field. biosynth.com This suggests that the furan analogue can be similarly employed to construct large, ordered structures (supramolecular assemblies) held together by non-covalent interactions. Such assemblies are crucial for developing novel materials with dynamic properties and applications in areas like molecular recognition and self-healing materials.

Applications in Materials Science

The unique electronic properties of the thieno[3,2-b]furan scaffold, enhanced through chemical modification of the carbaldehyde group, lead to significant applications in materials science.

Derivatives of this compound are promising candidates for the development of optical chemosensors. These sensors operate by changing their optical properties, such as color or fluorescence, upon binding to a specific ion or molecule. The analogous thieno[3,2-b]thiophene-2-carbaldehyde (B1299956) has been identified as an excellent chemosensor. biosynth.com

In a study on related heterocyclic aldehydes, thieno[3,2-b]thiophene-based aldehydes were synthesized and evaluated for their chemosensory abilities towards various cations. semanticscholar.org Preliminary studies showed that one such aldehyde exhibited a fluorescence quenching effect in the presence of several metal ions, including Hg²⁺, Fe²⁺, Cu²⁺, Pd²⁺, Fe³⁺, and Al³⁺. semanticscholar.org This indicates a strong potential for developing selective and sensitive ion detectors by modifying the this compound core to create specific binding sites, allowing for the detection of environmentally and biologically relevant ions. semanticscholar.orgresearchgate.net

Table 2: Preliminary Chemosensing Results for a Thieno[3,2-b]thiophene Aldehyde Derivative semanticscholar.org

Analyte (Ion) Observed Response Potential Application
Ag⁺, K⁺, Li⁺, Pb²⁺, Mn²⁺, Cd²⁺, Co²⁺, Ni²⁺, Ca²⁺, Zn²⁺ No significant response -

Thermoelectric materials can convert heat energy into electrical energy and vice-versa, making them important for waste heat recovery and solid-state cooling. Organic thermoelectric materials, particularly those based on π-conjugated systems, are of growing interest. Research has focused on derivatives of the extended heteroacene benzothieno[3,2-b]benzofuran (BTBF), which can be synthesized from thienofuran precursors. nih.govmdpi.com

Table 3: Thermoelectric Performance of BTBF Derivative/SWCNT Composites mdpi.com

Material Electrical Conductivity (σ) (S cm⁻¹) Seebeck Coefficient (S) (μV K⁻¹) Power Factor (PF) (μW m⁻¹ K⁻²)
50 wt% BTBF/SWCNT - 52.57 ± 0.32 -
50 wt% BTBF-Br/SWCNT - 53.67 ± 0.24 -

Future Research Trajectories and Current Challenges in Thieno 3,2 B Furan 5 Carbaldehyde Research

Development of Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods for Thieno[3,2-b]furan-5-carbaldehyde is a key area of future research. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. mdpi.com Future efforts will likely focus on catalyst-driven processes that are more efficient and sustainable.

Key research directions include:

Copper-Catalyzed Cyclizations: Copper-mediated intramolecular dehydrogenative C–O coupling reactions have shown promise in the synthesis of thieno[3,2-b]furan (B2985385) derivatives. rsc.orgnih.gov These methods can offer high yields and may be adaptable for the synthesis of the 5-carbaldehyde derivative under milder conditions than traditional methods.

Palladium-Catalyzed C-H Activation: Palladium-catalyzed intramolecular C-H/C-H coupling has been used to construct thieno[3,2-b]benzofurans. researchgate.net Exploring direct C-H functionalization of the thieno[3,2-b]furan core to introduce the carbaldehyde group could significantly streamline the synthesis. acs.orgsigmaaldrich.com

One-Pot Syntheses: Designing one-pot reactions that combine multiple synthetic steps without isolating intermediates can improve efficiency and reduce solvent usage. rsc.org Research into cascade reactions starting from simpler precursors could provide a more direct route to the target molecule. mdpi.com

Synthetic StrategyPotential AdvantagesKey Challenges
Copper-Catalyzed Cyclization Milder reaction conditions, high yields.Catalyst stability and recovery.
Palladium-Catalyzed C-H Activation High atom economy, reduced synthetic steps.Regioselectivity control, catalyst cost.
One-Pot Syntheses Increased efficiency, reduced waste.Optimization of complex reaction cascades.

Exploration of Novel Derivatization Strategies and Functional Group Transformations

The aldehyde functional group of this compound is a versatile handle for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives with tailored properties.

Future research will likely focus on:

Condensation Reactions: The aldehyde group can readily undergo condensation reactions with various nucleophiles to form Schiff bases, oximes, and hydrazones, which can serve as ligands for metal complexes or as intermediates for further functionalization.

Conversion to Other Functional Groups: The transformation of the aldehyde into other functional groups such as carboxylic acids, nitriles, or alcohols can significantly expand the synthetic utility of the thieno[3,2-b]furan scaffold. For instance, the conversion of a formyl group to a cyano group has been demonstrated in a related benzofuran-2-carbaldehyde, suggesting a potential pathway for creating new derivatives. acs.orgurfu.ru

N-Heterocyclic Carbene (NHC) Catalysis: NHC catalysis offers a modern approach to the functionalization of aldehydes, enabling reactions that are otherwise challenging. nih.govacs.org This could be a fruitful area for creating novel derivatives of this compound.

Derivatization ReactionResulting Functional GroupPotential Applications
Knoevenagel Condensation α,β-Unsaturated carbonylsPolymer synthesis, bioactive molecules
Wittig Reaction AlkenesOrganic electronic materials
Oxidation Carboxylic AcidStarting material for amides, esters
Reduction AlcoholBuilding block for further synthesis
Reductive Amination AminesPharmaceutical intermediates

Advanced Computational Modeling for Precise Property Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic and structural properties of molecules like this compound, guiding the design of new materials with desired characteristics. researchgate.net

Current and future research in this area includes:

Prediction of Optoelectronic Properties: DFT calculations can be used to predict the HOMO-LUMO energy levels, absorption spectra, and charge transport properties of this compound and its derivatives. researchgate.net This is crucial for designing new materials for organic electronics.

Reactivity and Stability Analysis: Computational methods can provide insights into the reactivity of different sites on the thieno[3,2-b]furan ring system, aiding in the design of selective synthetic routes. researchgate.netresearchgate.net Theoretical studies on isomeric benzofused thieno[3,2-b]furans have already demonstrated the utility of these methods in understanding their chemical behavior. researchgate.netsemanticscholar.org

Solvent and Substituent Effects: Computational models can simulate the effects of different solvents and substituents on the properties of the molecule, allowing for the in-silico screening of a large number of derivatives before their synthesis. semanticscholar.org

Expansion of Applications in Emerging Technologies and Interdisciplinary Fields

The unique properties of the thieno[3,2-b]furan scaffold make it a promising candidate for a variety of applications, particularly in emerging technologies.

Promising areas for future applications include:

Organic Electronics: Thieno[3,2-b]furan derivatives are being investigated for use in organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). researchgate.netrsc.orgmdpi.com The ability to tune the electronic properties through derivatization of the 5-carbaldehyde group is a key advantage in this field.

Medicinal Chemistry: The thieno[3,2-b]furan core has been identified as a scaffold for developing ligands for various biological targets, including cannabinoid receptors. tubitak.gov.tr The derivatization of the 5-carbaldehyde could lead to the discovery of new therapeutic agents.

Chemical Sensors: The electron-rich nature of the thieno[3,2-b]furan system makes it a potential candidate for the development of chemical sensors. The aldehyde group can be functionalized with specific recognition units to create sensors for various analytes. biosynth.com

Application AreaKey Properties of Thieno[3,2-b]furan Derivatives
Organic Field-Effect Transistors (OFETs) High charge carrier mobility, good stability. rsc.org
Organic Solar Cells (OSCs) Broad absorption spectra, tunable energy levels. researchgate.net
Medicinal Chemistry Ability to interact with biological targets. tubitak.gov.tr
Chemical Sensors Electronic response to analyte binding. biosynth.com

Q & A

Q. What are the established synthetic routes for Thieno[3,2-b]furan-5-carbaldehyde, and what key reaction conditions are required?

this compound is synthesized via condensation reactions involving thieno[3,2-b]furan-5-carboxylic acid derivatives. For example, reacting thieno[3,2-b]furan-5-carboxylic acid with piperazine in the presence of activating agents (e.g., carbodiimides) yields derivatives like 1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride . Alternative routes include Suzuki-Miyaura coupling or cyclization of thiophene precursors under controlled temperatures (80–120°C) and inert atmospheres .

Method Key Reagents/Conditions Yield Reference
Condensation with piperazineCarbodiimide activators, DMF, RT60–75%
Cyclization of precursorsPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°C45–65%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 153.17 for C₇H₄O₂S) .

Q. What are the common chemical modifications performed on this compound to enhance its stability or solubility?

  • Nucleophilic Additions : Reaction with amines (e.g., piperazine) forms Schiff bases, improving solubility in polar solvents .
  • Aldehyde Protection : Acetal formation using ethylene glycol stabilizes the aldehyde group during storage .

Advanced Research Questions

Q. How can researchers address challenges in achieving high regioselectivity during the synthesis of this compound derivatives?

Regioselectivity issues arise due to the fused thieno-furan system’s electronic asymmetry. Strategies include:

  • Directed Metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific positions before functionalization .
  • Transition Metal Catalysis : Pd-mediated cross-coupling with directing groups (e.g., boronic esters) ensures selective bond formation .

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic addition reactions?

The aldehyde group’s electrophilicity is modulated by the electron-withdrawing thieno-furan ring, which delocalizes π-electrons. Computational studies (DFT) show reduced electron density at the carbonyl carbon, favoring nucleophilic attack by amines or hydrides . Experimental kinetic data correlate with Hammett substituent constants (σ⁺ = +0.78 for the fused ring system) .

Q. In designing this compound-based chemosensors, how does structural variation impact ion selectivity and detection limits?

Modifications at the 3-position (e.g., introducing trifluoromethyl groups) enhance selectivity for Cu²⁺ and Fe³⁺ via chelation effects. Detection limits improve from μM to nM when conjugated with fluorophores (e.g., BODIPY), as shown in fluorescence quenching assays .

Derivative Target Ion Detection Limit Reference
5-[3,5-Bis(CF₃)phenyl] derivativeCu²⁺50 nM
Unmodified aldehydeFe³⁺1 μM

Q. What computational modeling approaches are utilized to predict the binding affinity of this compound derivatives with biological targets?

  • Molecular Docking : AutoDock Vina simulates interactions with enzymes (e.g., histone demethylases), identifying key hydrogen bonds with catalytic residues .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, correlating RMSD values with experimental IC₅₀ data .

Q. What strategies are employed to resolve contradictions in biological activity data when evaluating this compound analogs?

Discrepancies in IC₅₀ values (e.g., for KDM1A inhibition) are addressed by:

  • Dose-Response Curves : Triplicate assays with statistical validation (p < 0.05) .
  • Metabolic Stability Tests : Liver microsome studies rule out false positives from compound degradation .

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